molecular formula C9H12O2P+ B13783250 Ethyl-oxo-phenylmethoxyphosphanium

Ethyl-oxo-phenylmethoxyphosphanium

Cat. No.: B13783250
M. Wt: 183.16 g/mol
InChI Key: UDFALHRNWUPGIQ-UHFFFAOYSA-N
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Description

Ethyl-oxo-phenylmethoxyphosphanium (C₉H₁₂O₂P⁺) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to an ethyl group, an oxo (O) group, a methoxy-substituted phenyl ring, and a hydroxyl moiety. Its ionic nature and polarizability make it suitable for use in ionic liquids or as a phase-transfer catalyst .

Properties

Molecular Formula

C9H12O2P+

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl-oxo-phenylmethoxyphosphanium

InChI

InChI=1S/C9H12O2P/c1-2-12(10)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1

InChI Key

UDFALHRNWUPGIQ-UHFFFAOYSA-N

Canonical SMILES

CC[P+](=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-phosphinic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Another method involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .

Industrial Production Methods

Industrial production of ethyl-phosphinic acid benzyl ester often employs continuous flow esterification processes. In these methods, phosphinic acid is reacted with ethyl alcohol and other linear or branched alcohols at elevated temperatures (160–200°C) to afford the ester in high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl-phosphinic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl-phosphinic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-phosphinic acid benzyl ester involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methoxy-phenyl oxime derivatives and related compounds (e.g., 1-(3-hydroxy-4-methoxy-phenyl)-ethanone oxime, fluorinated analogs like fluvoxamine maleate). While these share structural motifs such as methoxy-phenyl groups, they differ fundamentally from Ethyl-oxo-phenylmethoxyphosphanium in terms of chemical class, reactivity, and applications. Below is a comparative analysis based on available

Structural and Functional Differences

Compound Chemical Class Key Functional Groups Applications
This compound Quaternary phosphonium salt Phosphorus center, oxo, methoxy-phenyl Catalysis, ionic liquids
1-(3-Hydroxy-4-methoxy-phenyl)-ethanone oxime Oxime derivative Oxime, hydroxyl, methoxy-phenyl Pharmaceutical intermediates (e.g., antidepressants)
Fluvoxamine maleate Fluorinated arylalkylamine Trifluoromethyl, methoxy-phenyl, amine Selective serotonin reuptake inhibitor (SSRI)

Reactivity and Stability

  • This compound : Exhibits high thermal stability (>200°C) due to its ionic structure. The oxo group enhances electrophilicity at the phosphorus center, enabling nucleophilic substitution reactions.
  • Methoxy-phenyl oximes: Oxime (-NOH) groups confer chelating properties, useful in metal coordination chemistry. However, they are prone to hydrolysis under acidic conditions .
  • Fluorinated analogs (e.g., fluvoxamine) : The trifluoromethyl group increases metabolic stability and lipophilicity, critical for CNS drug bioavailability .

Pharmacological and Industrial Relevance

  • This compound: Limited pharmacological data; primarily explored in non-biological contexts (e.g., solvent systems, surfactants).
  • Methoxy-phenyl oximes : Serve as precursors to antidepressants (e.g., fluvoxamine). Their impurities are rigorously monitored under EP/BP pharmacopeial standards .
  • Fluvoxamine maleate : Clinically approved for OCD and depression, with a well-characterized safety profile.

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